Diclazuril 6-Carboxylic Acid

描述

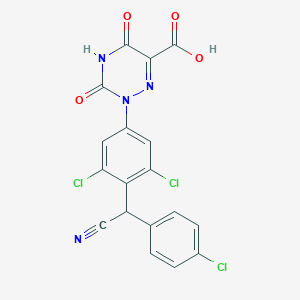

Diclazuril 6-Carboxylic Acid (CAS 862243-46-7) is a triazine derivative and a key intermediate in the synthesis of diclazuril, a potent coccidiostat used in veterinary medicine to control protozoan infections in poultry . Its molecular formula is C₁₈H₉Cl₃N₄O₄, with a molecular weight of 451.65 g/mol and an exact mass of 449.9689. The compound features a carboxylic acid functional group at the 6-position of the triazine ring, which influences its solubility and reactivity . Structurally, it contains three chlorine substituents and a cyanomethyl-chlorophenyl moiety, contributing to its stability and specificity in biological interactions (SMILES: OC(=O)C1=NN(C(=O)NC1=O)c2cc(Cl)c(C(C#N)c3ccc(Cl)cc3)c(Cl)c2) .

As an impurity or intermediate, this compound is critical in quality control during diclazuril production. It is stored at +4°C and transported at room temperature, reflecting its moderate stability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves multiple steps, typically starting with the preparation of the core triazine structure. The process often includes chlorination reactions and the introduction of cyanomethyl and chlorophenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and catalytic hydrogenation can be employed to streamline the process and reduce environmental impact.

化学反应分析

Types of Reactions

2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the compound.

科学研究应用

Synthetic Routes

The synthesis of Diclazuril 6-Carboxylic Acid can be summarized in the following steps:

- Preparation of Core Structure : Initial formation of the triazine ring.

- Chlorination : Introduction of chlorine atoms at specific positions.

- Functional Group Modifications : Addition of cyanomethyl and chlorophenyl groups.

Scientific Research Applications

This compound has been investigated for various applications:

Veterinary Medicine

- Coccidiostat in Poultry : Diclazuril is primarily used to control coccidiosis in chickens. A study indicated that at a concentration of 1 mg/kg in feed, it effectively reduced mortality rates and improved overall health metrics in poultry .

| Treatment Group | Diclazuril (mg/kg) | Mortality (%) | Final Body Weight (kg) |

|---|---|---|---|

| Control | 0 | 2 | 2.076 |

| Low Dose | 1 | 1 | 2.012 |

| Medium Dose | 6 | 3 | 1.998 |

| High Dose | 12 | 1.5 | 2.032 |

Chemical Research

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, making it valuable in chemical research and development.

Biological Studies

- Investigating Biological Activity : Research has focused on the interactions between this compound and various biomolecules, exploring its potential therapeutic properties .

Case Study 1: Efficacy in Poultry

A comprehensive study assessed the efficacy of Diclazuril as a coccidiostat in chickens raised for fattening and laying. The results demonstrated that the compound significantly reduced mortality rates and improved growth performance without adverse health effects .

Case Study 2: Chemical Synthesis

In another study, researchers utilized Diclazuril derivatives as intermediates to develop novel compounds with enhanced biological activity, showcasing its versatility as a building block in synthetic chemistry .

作用机制

The mechanism of action of 2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.

相似化合物的比较

Structural and Functional Analogues

Diclazuril 6-Carboxylic Acid Butyl Ester (CAS 1798004-50-8)

This ester derivative replaces the carboxylic acid group with a butyl ester, increasing lipophilicity. Its molecular formula is C₂₂H₁₇Cl₃N₄O₄ (MW: 507.75 g/mol ), with enhanced solubility in organic solvents compared to the parent acid . The butyl ester is used in analytical standards and metabolic studies due to its stability under physiological conditions .

Diclazuril 6-Carboxamide

This modification may enhance bioavailability or reduce renal clearance compared to the acid form .

Umbelliferone 6-Carboxylic Acid

It demonstrates anti-inflammatory activity by inhibiting inducible NO synthase, a mechanism distinct from diclazuril derivatives, which target protozoan enzymes .

Environmental and Toxicological Profiles

This compound’s environmental behavior can be inferred from studies on diclazuril (parent compound). In acidic soils (pH < 5.89), diclazuril exists in a neutral form with low water solubility and high soil sorption, reducing leaching risks. In alkaline soils, its anionic form has higher solubility but lower persistence .

生物活性

Diclazuril 6-Carboxylic Acid, a derivative of the anti-coccidial drug diclazuril, has garnered attention for its biological activity, particularly in veterinary medicine. This compound is primarily utilized for its efficacy against coccidiosis in poultry and other livestock. The following sections explore its mechanism of action, biological effects, and relevant research findings.

Diclazuril functions as a coccidiostat by inhibiting the biosynthesis of nucleic acids in Eimeria species, the causative agents of coccidiosis. It acts on multiple stages of the parasite's lifecycle, particularly affecting both the asexual and sexual reproduction stages. The exact molecular targets remain partially understood but involve interactions with specific enzymes and receptors that modulate cellular activities within the host and parasite .

1. Anticoccidial Efficacy

Diclazuril has demonstrated significant anticoccidial activity at low concentrations (as low as 1 ppm) in poultry diets. A study involving 800 Ross 308 chickens showed that different dosages of diclazuril resulted in varying effects on mortality rates, body weight, feed intake, and alkaline phosphatase levels (Table 1) .

| Treatment Group | Diclazuril Dose (mg/kg) | Mortality (%) | Final Body Weight (kg) | Feed Intake (g/bird/day) | Alkaline Phosphatase (U/L) |

|---|---|---|---|---|---|

| Control | 0 | 2 | 2.076 | 102 | 5595 |

| Group 1 | 1 | 1 | 2.012 | 106 | 8697* |

| Group 2 | 6 | 3 | 1.998 | 99 | 9414* |

| Group 3 | 12 | 1.5 | 2.032 | 101 | 9203* |

*Note: LOD = Limit of Detection; * indicates significant increase compared to control.

The study concluded that diclazuril remains safe for poultry at authorized levels, with no significant adverse health effects observed across treatment groups .

2. Residue and Toxicology Studies

Research indicates that diclazuril is absorbed minimally and primarily excreted unchanged in animal tissues, making it a suitable candidate for use in food-producing animals. The primary residue found in tissues was diclazuril itself, accounting for approximately 70-90% of total residues . Toxicological studies have shown low acute toxicity, with no evidence of mutagenicity or carcinogenicity reported .

Study on Efficacy Against Coccidia

A comparative study highlighted the effectiveness of diclazuril against Eimeria maxima, showing reduced lesion scores and improved health outcomes in infected birds compared to untreated controls . The treatment led to a significant decrease in oocyst excretion levels, indicating effective control over the parasite's lifecycle.

Immunoassay Development

A recent study focused on developing monoclonal antibodies against diclazuril for use in diagnostic assays. This research is crucial for monitoring drug residues in animal products and ensuring food safety standards are met . The ELISA method developed showed high sensitivity and specificity for detecting diclazuril residues in various animal tissues.

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Diclazuril 6-Carboxylic Acid residues in biological tissues?

High-performance liquid chromatography (HPLC) is a widely validated method for residue analysis. Key parameters include system suitability tests (e.g., relative standard deviations of retention time <2%, tailing factor <2, theoretical plates >2000) and statistical validation using one-way ANOVA for inter-group comparisons (p<0.05). Ensure calibration curves cover the expected concentration range (e.g., 10–1000 ng/mL) and include recovery studies to validate accuracy .

Q. How can researchers design experiments to assess the oral bioavailability of this compound in animal models?

Use toxicokinetic protocols with repeated dosing in species like rabbits or mice. Collect plasma samples at intervals (e.g., 1, 2, 4, 8, 24 hours post-administration) and analyze via gas chromatography with electrochemical detection (limit of quantification: 50 ng/mL). Monitor saturation effects in elimination phases, as slow plasma decline may indicate metabolic saturation .

Q. What formulation strategies improve the solubility and stability of this compound?

Solid dispersion techniques using carriers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) enhance solubility. Validate formulations via X-ray diffraction to confirm amorphous state transitions and in vitro release studies (e.g., pH 6.8 phosphate buffer, 37°C). Optimize carrier-to-drug ratios (e.g., 5:1) and storage conditions (e.g., 2–8°C, dry environment) to prevent recrystallization .

Q. What are the standard protocols for evaluating developmental toxicity of this compound?

Conduct teratogenicity studies in rabbits with escalating doses (e.g., 0.1–10 mg/kg/day) during organogenesis. Include toxicokinetic sampling to confirm systemic exposure. Assess fetal malformations, maternal weight gain, and placental transfer. Use NOEL (No Observed Effect Level) and LOEL (Lowest Observed Effect Level) to establish safety thresholds .

Q. How should researchers validate the specificity of this compound assays in complex matrices?

Perform spike-and-recovery experiments in target matrices (e.g., liver, plasma) to rule out interference from endogenous compounds. Use chromatographic parameters like capacity factor (k') >2 and resolution (Rs) >1.5 between analyte and matrix peaks. Cross-validate with mass spectrometry (LC-MS/MS) for confirmation .

Advanced Research Questions

Q. How can contradictory toxicokinetic data (e.g., plasma saturation vs. linear elimination) be resolved in this compound studies?

Develop physiologically based pharmacokinetic (PBPK) models incorporating species-specific metabolic enzymes (e.g., cytochrome P450 isoforms). Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Validate with repeated-dose studies and tissue distribution analyses .

Q. What mechanistic insights link this compound to lactate dehydrogenase (LDH) inhibition in Eimeria tenella?

Design in vitro assays with recombinant E. tenella LDH to measure IC50 values. Use molecular docking to identify binding interactions at the NADH/NAD+ active site. Correlate enzymatic inhibition with in vivo efficacy via oocyst reduction assays in infected poultry .

Q. How can researchers optimize solid dispersion formulations for enhanced in vivo performance?

Apply quality-by-design (QbD) principles: vary carrier type (e.g., Soluplus® vs. HPMC), drug loading (5–20%), and process parameters (spray drying vs. melt extrusion). Use response surface methodology (RSM) to model dissolution rate and bioavailability. Validate with pharmacokinetic studies in target species .

Q. What statistical approaches address variability in residue depletion studies of this compound?

Implement mixed-effects models to account for batch-to-batch variability in withdrawal period calculations. Use bootstrapping to generate 95% confidence intervals for residue half-lives. Apply Bayesian hierarchical models for meta-analysis of multi-study data .

Q. How does β-decarboxylation of this compound derivatives impact metabolic pathway analysis?

Synthesize isotopically labeled analogs (e.g., ¹³C-carboxylic acid) to trace decarboxylation in vitro/in vivo. Use tandem mass spectrometry (MS/MS) to identify metabolites. Compare reaction rates in alkaline vs. neutral conditions to model pH-dependent degradation pathways .

属性

IUPAC Name |

2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3N4O4/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)25-18(29)23-16(26)15(24-25)17(27)28/h1-6,11H,(H,27,28)(H,23,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUKSKRPLYKKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862243-46-7 | |

| Record name | Diclazuril, 6-carboxylic acid- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862243467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-DICHLORO-4-((RS)-(4-CHLOROPHENYL)CYANOMETHYL)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1W2W64FNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。